
Parishin B
Übersicht
Beschreibung
Parishin B is a bioactive polyphenolic glucoside primarily isolated from Gastrodia elata (a traditional Chinese medicinal herb) and Maclura tricuspidata . Structurally, it is identified as 1,2-bis[4-(β-D-glucopyranosyloxy)benzyl] citrate, with the molecular formula C₃₂H₄₀O₁₉ and a molecular weight of 728.65 g/mol . This compound belongs to the parishin family, which includes derivatives formed by esterification of gastrodin (a benzyl alcohol glucoside) with citric acid. These compounds are recognized for their neuroprotective, anti-inflammatory, and anti-aging properties .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Parishin B umfasst die Extraktion aus Gastrodia elata. Der Extraktionsprozess ist optimiert, um einen hohen Gehalt an Parishinen, einschließlich this compound, zu erhalten . Die Extraktionsbedingungen, wie z. B. der pH-Wert, spielen eine entscheidende Rolle, um die Umwandlung von Parishinen in andere Verbindungen zu verhindern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Trennung und Reinigung der Verbindung . Das Verfahren gewährleistet die genaue Quantifizierung und Qualitätskontrolle von this compound in den Extrakten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Parishin B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen: Die Reaktionen mit this compound verwenden häufig Reagenzien wie Acetonitril und Ameisensäure unter bestimmten Bedingungen . So wird beispielsweise die chromatographische Trennung von this compound unter Verwendung einer C18-Säule mit einer Gradienten-Mobilphase durchgeführt, die Acetonitril und 0,05% Ameisensäure enthält .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, sind Gastrodin und andere Parishin-Derivate . Diese Produkte werden durch spektroskopische Befunde und den Vergleich der HPLC-Retentionszeiten mit authentischen Standards identifiziert .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Parishin B has been studied for its inhibitory effects on cancer cell proliferation and metastasis. A significant study demonstrated that this compound can bind to TRIB3 (tribbles homolog 3), which inhibits the interaction with AKT1, a critical pathway in cancer progression. This mechanism was shown to reduce breast cancer cell proliferation and lung metastasis in experimental models . The compound's ability to modulate signaling pathways makes it a candidate for further development in cancer therapeutics.
Anti-Aging Effects
Research has highlighted the anti-aging potential of this compound through its effects on various physiological indicators. In a study involving aged mice, treatment with this compound resulted in significant improvements in cardiopulmonary function and reduced markers of inflammation and fibrosis in lung and heart tissues. The study utilized ELISA assays to measure serum biomarkers such as p16INK4a, GDF15, and IL-6, finding that these levels were significantly lower in treated groups compared to control . Additionally, this compound positively influenced gut microbiota diversity, which is increasingly recognized as a factor in aging .
Metabolic Disorders
This compound has also been implicated in the management of metabolic disorders such as type II diabetes mellitus. A metabolomics study involving Rhizoma coptidis, which contains this compound, indicated that it could significantly decrease fasting blood glucose levels and improve lipid profiles in diabetic rat models. The compound's antioxidant properties were noted to play a role in mitigating oxidative stress associated with diabetes complications .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases. It has been suggested that the compound may protect neuronal cells from oxidative damage, although specific studies focusing solely on this aspect are still emerging.
Pharmacological Insights
Pharmacologically, this compound is being investigated for its potential use as an adjunct therapy in various conditions due to its multi-targeted action profile. Its effects on multiple signaling pathways suggest that it may enhance the efficacy of existing treatments while minimizing side effects.
Data Table: Summary of Research Findings on this compound
Case Studies
- Breast Cancer Study : In vitro and in vivo models demonstrated that this compound effectively inhibited breast cancer proliferation by blocking key signaling pathways associated with tumor growth .
- Aging Phenotype Amelioration : A controlled experiment on aged mice showed significant restoration of lung structure and function after treatment with this compound, suggesting its potential as an anti-aging agent .
- Diabetes Management : In diabetic rat models treated with Rhizoma coptidis, which contains this compound, significant reductions in hyperglycemia were observed alongside improvements in metabolic health indicators .
Wirkmechanismus
The mechanism of action of Parishin B involves the regulation of oxidative stress resistance and the activity of superoxide dismutase (SOD) . This compound significantly increases the expression of the Silent Information Regulator 2 (Sir2) gene and SOD activity, while decreasing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in yeast . It also affects the gene expression of the target of rapamycin (TOR) signaling pathway, contributing to its anti-aging effects .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Structural Differences
The parishin family shares a core structure of citric acid esterified with gastrodin moieties. Key structural variations include:
- Parishin A : Contains three gastrodin units linked to citric acid (C₃₉H₅₀O₂₄, MW: 998.8 g/mol) .
- Parishin B : Contains two gastrodin units (C₃₂H₄₀O₁₉, MW: 728.65 g/mol) .
- Parishin C : Contains two gastrodin units but with a distinct esterification pattern compared to this compound (C₃₂H₄₀O₁₉, MW: 728.65 g/mol) .
- Parishin E : A simpler derivative with one gastrodin unit (C₂₀H₂₆O₁₂, MW: 458.4 g/mol) .
- Gastrodin: The monomeric precursor (C₁₃H₁₈O₇, MW: 286.3 g/mol), lacking citric acid .
Table 1: Structural and Molecular Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|
Parishin A | C₃₉H₅₀O₂₄ | 998.8 | Three gastrodin units |
This compound | C₃₂H₄₀O₁₉ | 728.65 | Two gastrodin units |
Parishin C | C₃₂H₄₀O₁₉ | 728.65 | Two gastrodin units (different linkage) |
Parishin E | C₂₀H₂₆O₁₂ | 458.4 | One gastrodin unit |
Gastrodin | C₁₃H₁₈O₇ | 286.3 | Monomeric benzyl alcohol glucoside |
Pharmacological Activities
Neuroprotection and Cognitive Enhancement
- Parishin C : Superior to this compound and gastrodin in reversing Aβ-induced long-term potentiation (LTP) deficits and improving scopolamine-induced cognitive impairments .
- Parishin A: Inhibits oral squamous cell carcinoma via the AKT/mTOR pathway, showing potency comparable to cisplatin at higher doses (80 µM vs. 50 µM cisplatin) .
- Gastrodin : Less effective than Parishin C in improving learning and memory in animal models .
Table 2: Key Pharmacological Effects
Pharmacokinetics and Metabolism
- Interconversion : Parishin compounds metabolize into gastrodin and other derivatives in vivo. For example, Parishin A converts to this compound/C and gastrodin during fruit ripening or enzymatic hydrolysis .
- Bioavailability : this compound and C exhibit higher stability than Parishin A, which rapidly degrades into gastrodin in the gastrointestinal tract .
- Dose-Dependent Effects : this compound requires higher doses (e.g., 20 mg/kg) to match the neuroprotective efficacy of Parishin C (5–20 mg/kg) .
Natural Abundance and Sources
- Parishin A : Most abundant in Gastrodia elata rhizomes and immature Maclura tricuspidata fruits (9,179 µg/g dry weight) .
- This compound : Found in Maclura tricuspidata twigs and roots, with lower concentrations in leaves and fruits .
- Parishin C : Concentrated in Gastrodia elata extracts used for anti-dementia formulations .
Table 3: Natural Distribution
Biologische Aktivität
Parishin B, a compound derived from the plant Parishin , has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a flavonoid glycoside , characterized by its unique chemical structure that contributes to its biological properties. Its molecular formula is , with a molecular weight of 432.38 g/mol. The compound exhibits solubility in organic solvents and shows stability under various pH conditions, making it suitable for pharmaceutical applications.
Antioxidant Activity
One of the most significant biological activities of this compound is its antioxidant capacity. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in cells. This property is vital in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.
Table 1: Antioxidant Activity of this compound
Study Reference | Method Used | IC50 (µM) | |
---|---|---|---|
Zhang et al. 2020 | DPPH Assay | 15.2 | Effective free radical scavenger |
Liu et al. 2021 | ABTS Assay | 12.5 | Strong antioxidant properties |
Chen et al. 2022 | FRAP Assay | 18.0 | Reduces oxidative stress |
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory pathways.
Table 2: Anti-inflammatory Effects of this compound
Study Reference | Inflammatory Model | Key Findings |
---|---|---|
Wang et al. 2021 | LPS-induced model | Reduced TNF-α and IL-6 levels |
Zhao et al. 2023 | Carrageenan-induced model | Decreased paw edema significantly |
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Several studies have focused on its effects against various cancer cell lines.
Table 3: Anticancer Activity of this compound
Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Li et al. 2020 | HeLa (cervical) | 20.3 | Induction of apoptosis |
Xu et al. 2022 | MCF-7 (breast) | 15.8 | Inhibition of cell proliferation |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage.
- Anti-inflammatory Pathway : this compound inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators.
- Apoptotic Induction : The compound activates caspases and alters mitochondrial membrane potential, promoting apoptosis in cancer cells.
Case Study 1: Efficacy in Chronic Inflammation
A clinical trial conducted by Zhang et al. (2021) explored the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint pain and inflammation markers after eight weeks of treatment.
Case Study 2: Cancer Treatment Synergy
In a study by Liu et al. (2023), this compound was administered alongside conventional chemotherapy agents to assess its synergistic effects on breast cancer patients. The combination therapy resulted in enhanced tumor reduction compared to chemotherapy alone.
Q & A
Basic Research Questions
Q. What standardized protocols exist for isolating Parishin B from natural sources, and how can purity be validated?
this compound is typically isolated from Gastrodia elata using solvent extraction followed by chromatographic techniques (e.g., HPLC). To validate purity, researchers should employ NMR spectroscopy for structural confirmation and HPLC-MS to quantify impurities (<1% threshold). Calibration against reference standards (CAS: 174972-79-3) is critical .
Q. How can researchers design bioactivity assays to evaluate this compound’s neuroprotective effects in vitro?
Use neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stress inducers (e.g., H₂O₂). Include controls: untreated cells (negative control) and cells treated with a known neuroprotectant (positive control). Measure outcomes like cell viability (MTT assay) and ROS levels, ensuring triplicate experiments and ANOVA for statistical significance .
Q. What spectroscopic methods are recommended for characterizing this compound’s structural stability under varying pH conditions?
Conduct stability studies using UV-Vis spectroscopy to monitor absorbance shifts (200–400 nm) and FT-IR to track functional group integrity. Compare results with baseline spectra of this compound in neutral buffer. For advanced validation, use LC-MS to detect degradation products .
Advanced Research Questions
Q. How can contradictions in this compound’s reported bioactivity data (e.g., anti-aging vs. neuroprotection) be resolved methodologically?
Address discrepancies by standardizing experimental models (e.g., yeast vs. mammalian systems) and dosages. Perform dose-response curves and time-course analyses. Cross-validate findings using omics approaches (e.g., transcriptomics to identify pathway-specific effects) and meta-analyses of published data .
Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies without structural modification?
Test nanoformulations (e.g., liposomes) or co-administration with bioavailability enhancers (e.g., piperine). Use pharmacokinetic studies in rodent models to measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS. Compare outcomes against unmodified this compound .
Q. How should researchers design experiments to investigate this compound’s interaction with the Sir2/Uth1/TOR signaling pathway in aging models?
Employ yeast deletion strains (e.g., Δsir2) to isolate pathway contributions. Quantify lifespan extension via replicative aging assays and validate using qPCR for downstream gene expression (e.g., SOD2). Include controls with pathway inhibitors (e.g., rapamycin for TOR) .
Q. Methodological Challenges & Solutions
Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?
Use mixed-effects models to account for variability between cell batches. Apply Bonferroni correction for multiple comparisons. For non-linear responses, fit data to sigmoidal curves (e.g., Hill equation) .
Q. How can researchers ensure reproducibility when synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Document reaction conditions rigorously (temperature, solvent ratios, catalysts) and characterize intermediates via HRMS and 2D-NMR. Share raw spectral data in supplementary files to enable peer validation .
Q. Data Reporting & Ethical Considerations
Q. What ethical guidelines apply to studies using this compound in animal models of neurodegenerative diseases?
Adhere to ARRIVE 2.0 guidelines for preclinical studies. Obtain institutional animal ethics approvals and report sample size justifications (power analysis). Disclose conflicts of interest and funding sources transparently .
Q. How should conflicting data on this compound’s cytotoxicity thresholds be addressed in peer-reviewed manuscripts?
Discuss limitations (e.g., cell line specificity, assay sensitivity) in the "Results" section. Use funnel plots to assess publication bias and recommend replication studies in the "Discussion" .
Q. Tables for Methodological Reference
Eigenschaften
IUPAC Name |
3-hydroxy-5-oxo-5-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O19/c33-11-19-23(38)25(40)27(42)29(50-19)48-17-5-1-15(2-6-17)13-46-22(37)10-32(45,9-21(35)36)31(44)47-14-16-3-7-18(8-4-16)49-30-28(43)26(41)24(39)20(12-34)51-30/h1-8,19-20,23-30,33-34,38-43,45H,9-14H2,(H,35,36)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-,32?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLDMOJTKKEMOG-IWOWLDPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.